Cas no 26629-87-8 (Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]-)

Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]- structure
26629-87-8 structure
Product Name:Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]-
N.o CAS:26629-87-8
MF:C14H18F3NO
MW:273.294034481049
CID:263663
PubChem ID:432824
Update Time:2025-04-19

Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]- Propriedades químicas e físicas

Nomes e Identificadores

    • Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]-
    • 4-Isopropyl-2-[3-(trifluoromethyl)phenyl]morpholine
    • 3,5-Pyrazolidinedione, 4-isopropyl-1-phenyl-
    • 4-Isopropyl-1-phenyl-3,5-dioxopyrazolidine
    • 4-isopropyl-1-phenyl-3,5-pyrazolidinedione
    • 4-isopropyl-1-phenyl-pyrazolidine-3,5-dione
    • 4-Isopropyl-2-(3-trifluormethylphenyl)-1,4-tetrahydro-oxazin
    • AC1MI59S
    • tetrahydro-4-isopropyl-< 3-(trifluoromethyl)phenyl> -2H-1,4-oxazine
    • Oxaflozano
    • Q7115050
    • OXAFLOZANE [MI]
    • 4-Isopropyl-2-(3-trifluormethylphenyl)morpholin
    • Oxaflozano [INN-Spanish]
    • EINECS 247-855-8
    • 1766 CERM
    • Oxaflozane (INN)
    • CHEBI:135128
    • DTXSID50865308
    • NS00084268
    • 26629-87-8
    • Oxaflozanum
    • 4-Isopropyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine
    • OXAFLOZANE [WHO-DD]
    • SCHEMBL49200
    • UNII-V4WLW77V5Q
    • Oxaflozane [INN:DCF]
    • 4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine
    • CHEMBL2106996
    • OXAFLOZANE [INN]
    • Oxaflozanum [INN-Latin]
    • DB13457
    • 4-(Propan-2-yl)-2-[3-(trifluoromethyl)phenyl]morpholine
    • FVYUQFQCEOZYHZ-UHFFFAOYSA-N
    • 4-(1-Methylethyl)-2-(3-(trifluoromethyl)phenyl)morpholine
    • Oxaflozane
    • MORPHOLINE, 4-(1-METHYLETHYL)-2-(3-(TRIFLUOROMETHYL)PHENYL)-
    • D07340
    • 4-ISOPROPYL-2-(.ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-M-TOLYL)MORPHOLINE
    • V4WLW77V5Q
    • Conflictan
    • Inchi: 1S/C14H18F3NO/c1-10(2)18-6-7-19-13(9-18)11-4-3-5-12(8-11)14(15,16)17/h3-5,8,10,13H,6-7,9H2,1-2H3
    • Chave InChI: FVYUQFQCEOZYHZ-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)C1CN(CCO1)C(C)C)(F)F

Propriedades Computadas

  • Massa Exacta: 273.13414
  • Massa monoisotópica: 273.134
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 19
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 293
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.2
  • Superfície polar topológica: 12.5A^2

Propriedades Experimentais

  • Densidade: 1.1358 (estimate)
  • Ponto de ebulição: bp0.005 52°; bp3 99°
  • Ponto de Flash: 131.7°C
  • Índice de Refracção: nD24 1.4751
  • PSA: 12.47
Fornecedores recomendados
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hangzhou Cedareal Technology Co., Ltd.
SunaTech Inc.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
SunaTech Inc.
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd